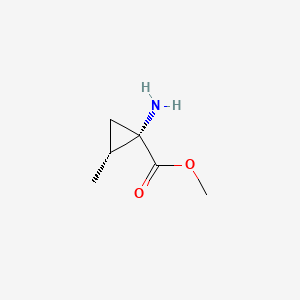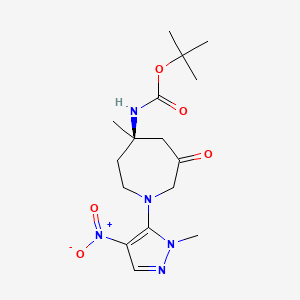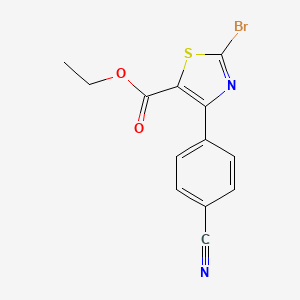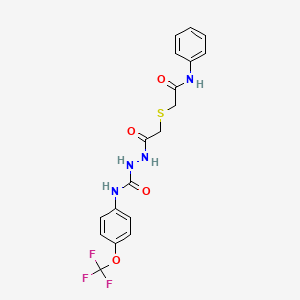![molecular formula C7H4F3N5O2 B13087666 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid CAS No. 1095825-31-2](/img/structure/B13087666.png)
3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a trifluoroethyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,2,2-trifluoroethylamine with a suitable pyrimidine derivative under acidic or basic conditions to form the triazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would be optimized for yield and purity, often involving catalytic reactions and purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylates or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with varied functional groups replacing the trifluoroethyl group.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it is used to study enzyme interactions and as a probe for biochemical pathways.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and materials science for developing new polymers and coatings.
Mécanisme D'action
The mechanism by which 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The triazole and pyrimidine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine: Lacks the carboxylic acid group.
3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyridine: Pyridine ring instead of pyrimidine.
3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyridazine: Pyridazine ring instead of pyrimidine.
Uniqueness: The presence of the carboxylic acid group in 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid provides additional sites for hydrogen bonding and ionic interactions, enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
Propriétés
Numéro CAS |
1095825-31-2 |
|---|---|
Formule moléculaire |
C7H4F3N5O2 |
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
3-(2,2,2-trifluoroethyl)triazolo[4,5-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H4F3N5O2/c8-7(9,10)1-15-5-3(13-14-15)4(6(16)17)11-2-12-5/h2H,1H2,(H,16,17) |
Clé InChI |
IGPUXAIUCRQULK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(N=N2)CC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)
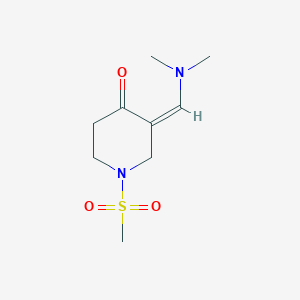


![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)
